molecular formula C16H14FN5OS B2395867 (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1170974-06-7

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

货号: B2395867
CAS 编号: 1170974-06-7
分子量: 343.38
InChI 键: XZRLLVMAGWMPQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound featuring a piperazine core linked to a 6-fluorobenzo[d]thiazole moiety and a pyrazine ring via a methanone bridge. This structure combines electron-withdrawing (fluorine) and electron-rich (pyrazine) groups, which may enhance metabolic stability and modulate receptor binding affinity. The fluorine atom at the 6-position of the benzothiazole ring likely improves lipophilicity and bioavailability compared to non-fluorinated analogs .

属性

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-11-1-2-12-14(9-11)24-16(20-12)22-7-5-21(6-8-22)15(23)13-10-18-3-4-19-13/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRLLVMAGWMPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=NC=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, which is then fluorinated. The piperazine ring is introduced through nucleophilic substitution reactions, and the pyrazine ring is attached via condensation reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

化学反应分析

Types of Reactions

(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks often exhibit antimicrobial properties. The presence of the fluorobenzo[d]thiazole unit may enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation as an antimicrobial agent. Studies have shown that derivatives of benzothiazole can possess significant antimicrobial activity against various pathogens, suggesting a similar potential for this compound.

Inhibition of Tyrosinase

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. The design and synthesis of compounds containing piperazine moieties have been linked to effective tyrosinase inhibition. For instance, compounds structurally related to piperazine have shown competitive inhibition against tyrosinase from Agaricus bisporus, indicating that (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone may also act as an effective inhibitor .

Structure-Activity Relationship Studies

Understanding the relationship between the structure of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone and its biological activity is essential for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have shown that modifications to the piperazine ring or the introduction of various substituents can significantly affect the compound's efficacy and selectivity against biological targets .

Synthesis and Derivative Development

The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step synthetic pathways that require careful optimization to maximize yield and purity. The ability to create derivatives through further chemical modifications enhances its potential applications in drug development.

Potential Applications in Cancer Research

Given the structural similarities to known anticancer agents, this compound may also be explored for its potential anticancer properties. Compounds featuring piperazine rings have been associated with various pharmacological activities, including anticancer effects. The presence of multiple functional groups within the compound suggests that it could interact with various biological targets involved in cancer progression .

Interaction Studies

To fully understand how (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone interacts with biological systems, detailed interaction studies are necessary. These studies could include molecular docking simulations and bioassays to elucidate its binding mechanisms and therapeutic potential .

作用机制

The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .

相似化合物的比较

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar piperazine-linked heterocycles from the literature (Table 1). Key differentiating factors include substituent electronic effects, molecular weight, and biological activity.

Table 1: Structural and Functional Comparison of Piperazine-Linked Heterocycles

Compound Name/Structure Substituents/Modifications Molecular Weight Yield (%) Melting Point (°C) Biological Activity Reference
Target Compound: (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone 6-Fluorobenzo[d]thiazole, pyrazine ~401.4 (calc.) N/A N/A Hypothesized CA/MAGL inhibition
9ea: (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone 4-Methoxyphenyl sulfonyl, imidazothiazole 483 86 232–234 CA inhibition (hCA I/II)
11c: 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 3-Chloro-4-fluorophenyl urea, thiazole 517.1 88.9 N/A Kinase inhibition (hypothesized)
22: (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Thiophene, azetidine ~535.6 (calc.) 40 103–170 MAGL PET tracer candidate
15: 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Fluorophenyl, p-tolyl thiazole 410.51 72 269–270 MMP inhibition (anti-inflammatory)

Key Observations:

Substituent Effects: The 6-fluorobenzo[d]thiazole group in the target compound may confer greater metabolic stability compared to non-fluorinated analogs like 9ed (phenylsulfonyl derivative, mp >350°C) .

Molecular Weight and Solubility :

  • The target compound’s molecular weight (~401.4) is lower than sulfonylpiperazine derivatives (e.g., 9ec: MW 517.1), suggesting improved solubility .

Piperazine-linked methanones (e.g., 9ea) exhibit CA inhibition, a property likely shared by the target compound due to structural similarity .

Research Findings and Mechanistic Insights

  • Carbonic Anhydrase Inhibition: Imidazothiazole-based methanones (e.g., 9ea-9ee) demonstrated selective inhibition of hCA isoforms, with IC50 values <100 nM. The fluorine atom in the target compound may enhance isoform selectivity .
  • MAGL Targeting : Compound 22, a thiophene-containing analog, showed MAGL binding (Ki = 12 nM), suggesting that the target compound’s pyrazine ring could modulate affinity for lipid-processing enzymes .
  • Anti-inflammatory Potential: Fluorophenylpiperazine derivatives (e.g., compound 15) reduced MMP-9 activity by >70% at 10 μM, indicating a plausible mechanism for the target compound .

生物活性

The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources while presenting data in structured formats.

Chemical Structure and Properties

The compound consists of several functional groups, including a piperazine ring , a fluorobenzo[d]thiazole substituent, and a pyrazin-2-yl moiety. Its molecular formula is C18H23FN4O3S2C_{18}H_{23}FN_{4}O_{3}S^{2} with a molecular weight of approximately 426.5 g/mol .

Structural Features

FeatureDescription
Fluorobenzo[d]thiazoleEnhances lipophilicity and activity
PiperazineProvides structural stability
Pyrazin-2-ylPotential interaction site

The biological activity of the compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly in relation to tyrosinase, which is crucial for melanin synthesis .

Pharmacological Effects

Compounds with similar frameworks have demonstrated various pharmacological effects, including:

  • Antimicrobial activity
  • Anticancer properties
  • Anxiolytic effects

These activities are linked to the compound's ability to modulate biochemical pathways through enzyme inhibition or receptor interaction .

Case Studies and Experimental Findings

  • Antimelanogenic Activity : A study reported that similar piperazine derivatives exhibited significant inhibition of Agaricus bisporus tyrosinase (IC50 = 0.18 μM), showing potential as antimelanogenic agents without cytotoxicity .
  • Anticancer Activity : Research on benzothiazole derivatives indicated that modifications could enhance anticancer activity against various cancer cell lines, highlighting the importance of structural optimization .
  • Kinetic Studies : Kinetic evaluations revealed that certain derivatives acted as competitive inhibitors of diphenolase activity in tyrosinase, suggesting a promising avenue for further development .

Comparative Activity Table

Compound NameBiological ActivityReference
6-FluorobenzothiazoleAntimicrobial
Benzothiazole DerivativesAnticancer
Piperazine AnaloguesAnxiolytic effects
(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanonePotential enzyme inhibitor

Synthesis and Optimization

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Benzothiazole Core : Reaction of 6-fluorobenzo[d]thiazole with piperazine using coupling reagents such as EDCI and HOBt.
  • Introduction of Pyrazinyl Group : Utilizing Friedel-Crafts acylation reactions to attach the pyrazin-2-yl moiety.

Optimizing these synthetic routes is crucial for enhancing yield and purity, which directly affects biological activity .

常见问题

Q. Key steps :

  • Synthesize 10–15 analogs with systematic substitutions.
  • Evaluate cytotoxicity (CC₅₀ in HEK293 cells) and target selectivity (Ki ratios < 0.1 for desired vs. off-targets) .

Basic: What are the best practices for handling solubility and stability discrepancies in preclinical studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO/PEG 400) for in vitro assays, and micellar formulations (e.g., Tween 80) for in vivo dosing .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Acidic conditions (pH 3) often degrade the piperazine moiety .
  • Data normalization : Report solubility as µg/mL ± SEM (n=3) and exclude outliers via Grubbs’ test (α=0.05) .

Advanced: How can researchers reconcile conflicting data in kinase inhibition assays?

Answer:
Discrepancies may arise from assay formats (e.g., ADP-Glo vs. radiometric) or ATP concentrations (1 mM vs. physiological 10 mM). Mitigation strategies:

  • ATP titration : Perform IC₅₀ curves at 1–10 mM ATP to identify ATP-competitive inhibition .
  • Cellular validation : Use Western blotting for phospho-targets (e.g., p-ERK) in A549 or HCT116 cells .
  • Counter-screening : Test against kinase panels (e.g., Eurofins DiscoverX) to rule out promiscuity .

Basic: What in vitro models are suitable for preliminary neuropharmacological profiling?

Answer:

  • Receptor binding : Radioligand assays for 5-HT₁A (³H-8-OH-DPAT) and σ receptors (³H-DTG), with Ki calculations via Cheng-Prusoff equation .
  • Neuronal toxicity : Differentiated SH-SY5Y cells exposed to 1–100 µM compound for 48 hr, assessed via MTT and LDH assays .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂ >30 min preferred) .

Advanced: What strategies improve the compound’s blood-brain barrier (BBB) penetration?

Answer:

  • Computational predictors : Use BBB Score (e.g., >4.0 in SwissADME) and P-gp substrate likelihood (e.g., <0.5 in admetSAR) .
  • Structural modifications : Introduce halogenated aryl groups (e.g., 4-Cl) to enhance passive diffusion, or reduce H-bond donors (e.g., N-methylation) .
  • In vivo validation : Perform brain/plasma ratio studies in rodents (target ratio >0.3) with LC-MS/MS quantification .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。